L-97-1 Blocks Both Early and Late Allergic Responses, Unlike Montelukast
In a direct head-to-head study in a hyper-responsive rabbit model of allergic asthma, L-97-1 demonstrated a dual blockade of both early allergic response (EAR) and late allergic response (LAR), whereas montelukast, a cysteinyl leukotriene-1 receptor antagonist, blocked only the late allergic response [1]. This was assessed by measuring lung dynamic compliance (Cdyn) for 6 hours post-allergen challenge.
| Evidence Dimension | Allergic Response Phase Blockade |
|---|---|
| Target Compound Data | Blocks both Early Allergic Response (EAR) and Late Allergic Response (LAR) |
| Comparator Or Baseline | Montelukast blocks only Late Allergic Response (LAR) |
| Quantified Difference | L-97-1 provides EAR blockade; montelukast does not. |
| Conditions | Hyper-responsive allergic rabbit model; intragastric L-97-1 (1 mg/kg) or montelukast (0.15 mg/kg) 1 h prior to aerosolized house dust mite (HDM) challenge; Cdyn measured for 6 h. |
Why This Matters
This dual-action profile offers a potential therapeutic advantage over montelukast by providing more comprehensive protection against the immediate and delayed phases of an asthma attack.
- [1] Wilson CN, Nadeem A, Borron P, Batra VK, Mustafa SJ. Adenosine A1 receptor antagonist versus montelukast on airway reactivity and inflammation. Eur J Pharmacol. 2006;551(1-3):116-124. View Source
